3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine
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Overview
Description
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)propan-1-amine
Uniqueness
What sets 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties can be leveraged to develop new materials and pharmaceuticals with enhanced performance characteristics.
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-4-7(9(11,12)13)6(5-15-8)2-1-3-14/h4-5H,1-3,14H2 |
InChI Key |
HHDMXGDLNIDDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CCCN)C(F)(F)F |
Origin of Product |
United States |
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